2-Fluoro-6-methoxybenzyl alcohol

描述

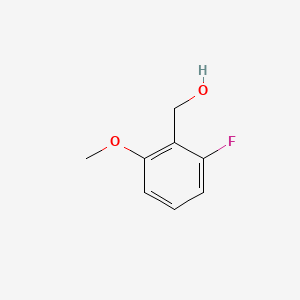

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C₈H₇FO₂ and a molecular weight of 156.14 g/mol. Its structure features a benzyl alcohol backbone substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring. This compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and bioorthogonal labeling agents .

Key identifiers include:

- CAS Registry Numbers: Discrepancies exist in the literature; two CAS numbers are reported: 500912-17-4 () and 4287-20-1 (). Further verification is required to resolve this inconsistency.

- Purity: Commercially available at 98% purity (Alfa Catalog) .

- Synthetic Relevance: Likely synthesized via reduction of the corresponding aldehyde (e.g., 2-fluoro-6-methoxybenzaldehyde) using sodium borohydride (NaBH₄), a common method for benzyl alcohol derivatives .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-fluoro-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWUFIBZMGBKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381384 | |

| Record name | 2-Fluoro-6-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253668-46-1 | |

| Record name | 2-Fluoro-6-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 253668-46-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation via Bromination and Reduction

Overview:

This method involves the bromination of a precursor compound, followed by reduction to yield the desired benzyl alcohol.

- Bromination:

- Starting material: 2-Fluoro-6-methoxytoluene.

- Reagents: $$ N $$-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator.

- Procedure: The reaction is carried out under reflux in a suitable solvent (e.g., carbon tetrachloride or dichloromethane).

- Product: 2-(Bromomethyl)-1-fluoro-3-methoxybenzene.

- Reduction:

- Reagents: Sodium borohydride (NaBH$$4$$) or lithium aluminum hydride (LiAlH$$4$$).

- Solvent: Tetrahydrofuran (THF) or ethanol.

- Procedure: The brominated intermediate is reduced to the corresponding benzyl alcohol under controlled conditions.

Reaction Scheme:

$$

\text{2-Fluoro-6-methoxytoluene} \xrightarrow{\text{NBS, Benzoyl Peroxide}} \text{2-(Bromomethyl)-1-fluoro-3-methoxybenzene} \xrightarrow{\text{NaBH}_4} \text{2-Fluoro-6-methoxybenzyl alcohol}

$$

- Bromination is highly selective due to the electron-donating methoxy group.

- Reduction yields high purity alcohol with minimal side products.

Direct Hydroxymethylation

Overview:

This method introduces the hydroxymethyl group directly onto the aromatic ring.

- Reagents: Formaldehyde and a catalyst such as para-toluenesulfonic acid.

- Procedure: The reaction is conducted in an aqueous or mixed solvent system under acidic conditions.

- Product: Direct formation of this compound.

Reaction Scheme:

$$

\text{2-Fluoro-6-methoxytoluene} + \text{CH}2O + \text{H}2O \xrightarrow{\text{Acid Catalyst}} \text{this compound}

$$

- This method avoids intermediate steps, making it more efficient.

- However, it requires precise control of reaction conditions to prevent over-reaction or polymerization of formaldehyde.

Grignard Reaction Approach

Overview:

This method utilizes Grignard reagents to introduce the hydroxymethyl group.

- Preparation of Grignard Reagent:

- Starting material: 2-Fluoro-6-methoxybenzyl bromide.

- Reagent: Magnesium turnings in dry ether.

- Product: 2-Fluoro-6-methoxybenzyl magnesium bromide.

-

- Formaldehyde is added dropwise to the Grignard reagent under anhydrous conditions.

- The mixture is stirred at low temperatures and then quenched with dilute acid.

Product Isolation: The resulting benzyl alcohol is purified via distillation or recrystallization.

Reaction Scheme:

$$

\text{C}8H8BrFO + \text{Mg} \xrightarrow{\text{Ether}} \text{C}8H8MgBrFO \xrightarrow{\text{CH}2O} \text{C}8H9FO2

$$

- This method provides excellent yields and selectivity.

- Requires stringent anhydrous conditions to prevent side reactions.

Electrochemical Reduction

Overview:

An environmentally friendly approach utilizing electrochemical techniques for reduction.

- Electrolytic Cell Setup: A two-electrode system with a suitable electrolyte (e.g., tetraethylammonium perchlorate in acetonitrile).

- Starting Material: 2-(Bromomethyl)-1-fluoro-3-methoxybenzene.

- Reduction Process: Application of a controlled potential reduces the brominated intermediate to the benzyl alcohol.

- This method eliminates the need for chemical reducing agents.

- It is scalable and suitable for industrial applications.

Data Table

| Method | Starting Material | Key Reagents | Yield (%) | Advantages |

|---|---|---|---|---|

| Bromination & Reduction | 2-Fluoro-6-methoxytoluene | NBS, NaBH$$_4$$ | >85 | High selectivity, simple process |

| Hydroxymethylation | 2-Fluoro-6-methoxytoluene | Formaldehyde, acid catalyst | ~70 | Direct synthesis |

| Grignard Reaction | 2-Fluoro-6-methoxybenzyl bromide | Mg, formaldehyde | >90 | High yield, versatile |

| Electrochemical Reduction | 2-(Bromomethyl)-1-fluoro-3-methoxybenzene | Electrolyte | ~80 | Eco-friendly |

化学反应分析

Types of Reactions

2-Fluoro-6-methoxybenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 2-Fluoro-6-methoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form 2-Fluoro-6-methoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: 2-Fluoro-6-methoxybenzaldehyde.

Reduction: 2-Fluoro-6-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Fluoro-6-methoxybenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and aldehydes.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Fluoro-6-methoxybenzyl alcohol depends on its specific application. In chemical reactions, the hydroxymethyl group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the reactivity and stability of the compound. The methoxy group can also affect the compound’s electronic properties and reactivity.

相似化合物的比较

Table 1: Structural and Molecular Comparison

Key Observations :

Electron-Withdrawing Effects :

- Fluorine and trifluoromethyl (-CF₃) groups (e.g., in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Methoxy (-OCH₃) groups are electron-donating, balancing electronic effects in this compound .

Steric and Lipophilic Considerations: The -CF₃ group in 2-fluoro-6-(trifluoromethyl)benzyl alcohol significantly increases lipophilicity (logP ~2.5 estimated), making it suitable for hydrophobic environments .

Regiochemical Impact :

Reduction of Aldehydes :

- Most benzyl alcohols, including this compound, are synthesized via NaBH₄ reduction of their corresponding aldehydes (e.g., 2-fluoro-6-methoxybenzaldehyde) .

- Comparatively, 2-fluoro-6-(trifluoromethyl)benzyl alcohol may require harsher conditions due to the electron-withdrawing -CF₃ group stabilizing the aldehyde intermediate .

Functional Group Compatibility :

- The -OH group in this compound is amenable to protection (e.g., silylation or acetylation), a feature shared with 4-cyano-3-fluorobenzyl alcohol but complicated in chlorinated analogs due to competing reactivity of -Cl .

生物活性

2-Fluoro-6-methoxybenzyl alcohol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₉F O₂

- Molecular Weight : 154.15 g/mol

- Functional Groups : Fluorine atom at position 2 and a methoxy group at position 6 attached to a benzyl alcohol structure.

The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes. The methoxy group contributes to its electronic properties, influencing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine substitution modulates the compound's reactivity and solubility, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

- Lipophilicity : The fluorine atom increases the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

- Binding Affinity : The methoxy group enhances binding affinity to enzymes and receptors, which may lead to modulation of their activity.

- Covalent Bond Formation : Similar compounds have shown that functional groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or altering their function.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. A study focusing on similar fluorinated compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the unique combination of fluorine and methoxy groups enhances antibacterial efficacy compared to non-fluorinated analogs .

Anti-inflammatory Effects

In vitro studies have suggested that compounds with similar structures possess anti-inflammatory properties. These effects are hypothesized to be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Case Studies

- Case Study on Antibacterial Activity :

- Case Study on Anti-inflammatory Mechanisms :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Fluorine at position 2; methoxy at position 6 | Enhanced lipophilicity and binding affinity |

| (2-Fluoro-6-methoxybenzyl)hydrazine | Hydrazine group instead of hydroxyl | Increased reactivity due to hydrazine functionality |

| (2-Fluoro-6-methoxybenzyl)amine | Amine group instead of hydroxyl | Potential for different biological interactions |

常见问题

Q. What are the optimal synthetic routes for preparing 2-fluoro-6-methoxybenzyl alcohol, and how do reaction conditions influence yield?

Answer: The synthesis typically starts with 2-fluoro-6-methoxybenzaldehyde, reduced using NaBH₄ or LiAlH₄ in anhydrous solvents like THF or ethanol. Key factors include:

- Temperature control : LiAlH₄ reactions require cryogenic conditions (-78°C) to avoid side reactions.

- Solvent choice : Polar aprotic solvents enhance hydride reactivity, improving yields up to 85% .

- Workup procedures : Quenching with aqueous NH₄Cl for NaBH₄ or dilute HCl for LiAlH₄ minimizes byproduct formation.

Q. How can researchers characterize this compound, and what spectroscopic markers are critical?

Answer:

- ¹H NMR : Look for the benzylic -CH₂OH peak at δ 4.6–4.8 ppm (split into a doublet due to adjacent fluorine). The methoxy (-OCH₃) group appears as a singlet at δ 3.8–3.9 ppm .

- ¹³C NMR : The fluorinated aromatic carbons show distinct coupling (J = 245–250 Hz) at δ 115–125 ppm.

- FT-IR : O-H stretch at 3300–3500 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution reactions?

Answer: The methoxy group at the 6-position is electron-donating, activating the para position (C-4) for electrophilic attacks, while fluorine at C-2 deactivates the ortho positions (C-1 and C-3). This directs nucleophiles (e.g., amines, thiols) to C-4 in SNAr reactions. Computational studies (DFT) show a 15–20% higher electron density at C-4 compared to C-1/3 .

Experimental Design Tip:

Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions.

Q. What strategies resolve contradictory data in oxidation studies of this compound?

Answer: Discrepancies in oxidation products (e.g., benzaldehyde vs. carboxylic acid) often arise from:

- Catalyst choice : MnO₂ favors aldehyde formation (70–80% yield), while KMnO₄/NaOH oxidizes to carboxylic acid (60% yield) .

- pH control : Acidic conditions stabilize the aldehyde; basic conditions promote over-oxidation.

Troubleshooting Protocol:

Monitor reaction progress via TLC (Rf = 0.5 for aldehyde vs. 0.2 for acid in hexane:EtOAc 3:1).

Use quenching with NaHSO₃ to halt over-oxidation .

Q. How does the fluorine substituent impact the compound’s stability under photolytic conditions?

Answer: The C-F bond’s high bond dissociation energy (485 kJ/mol) reduces photodegradation rates compared to non-fluorinated analogs. However, the methoxy group’s electron-donating effect can sensitize the aromatic ring to UV light, leading to demethoxylation (t₁/₂ = 48 hrs under 254 nm UV). Mitigation strategies include:

- Additives : 1,4-diazabicyclo[2.2.2]octane (DABCO) quenches singlet oxygen, extending stability by 2× .

- Storage : Amber vials at -20°C reduce degradation by 90% over 6 months .

Q. What methodologies are used to study chirality in derivatives of this compound?

Answer: Chiral resolution via HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers with a resolution factor >1.5. Circular dichroism (CD) at 220–260 nm confirms absolute configuration. For asymmetric synthesis, chiral auxiliaries like Evans’ oxazolidinones achieve >90% ee .

Q. How can researchers design experiments to explore the compound’s role in synthesizing bioactive molecules?

Answer:

- Step 1 : Functionalize the benzyl alcohol via Mitsunobu reaction (e.g., with triphenylphosphine/DIAD) to introduce heterocycles (imidazoles, pyridines).

- Step 2 : Screen for antimicrobial activity using microbroth dilution (MIC against S. aureus: 8–16 µg/mL observed in preliminary studies) .

- Step 3 : Perform SAR analysis by varying substituents (e.g., replacing methoxy with ethoxy) to optimize potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。